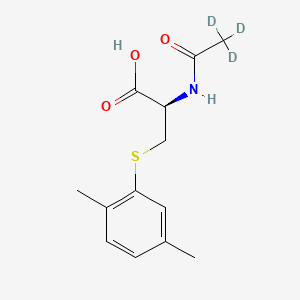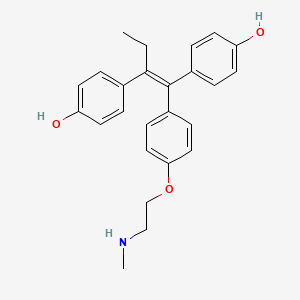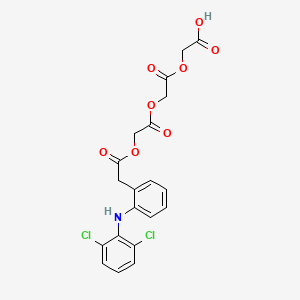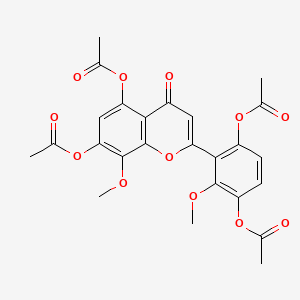
N-Trityl Losartan-d4
Overview
Description
N-Trityl Losartan-d4, also known as Trityllosartan-d4, is a highly characterized reference material. It is a derivative of Losartan, a well-known angiotensin II receptor antagonist used primarily in the treatment of hypertension. The compound has a molecular formula of C41H33D4ClN6O and a molecular weight of 669.25 g/mol . This compound is used extensively in scientific research and pharmaceutical applications due to its stability and compliance with stringent regulatory standards .
Mechanism of Action
Target of Action
N-Trityl Losartan-d4, also known as Trityllosartan-d4, primarily targets the angiotensin II type 1 (AT1) receptor . The AT1 receptor is a potent and selective receptor involved in the regulation of blood pressure .
Mode of Action
This compound acts as an antagonist of the AT1 receptor . It prevents the binding of angiotensin II to the AT1 receptor, which is typically found in tissues like vascular smooth muscle and the adrenal gland . This interaction blocks the activity of the angiotensin I-converting enzyme (ACE) and inhibits its intracellular signaling .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation and dilation of blood vessels . By blocking the AT1 receptor, the compound prevents the vasoconstrictive effects of Ang II, leading to a decrease in blood pressure .
Biochemical Analysis
Cellular Effects
The cellular effects of N-Trityl Losartan-d4 are not well-studied. Losartan, the parent compound, has been shown to have significant effects on cells. For instance, Losartan has been found to attenuate liver fibrosis development in rat models
Molecular Mechanism
The parent compound, Losartan, is known to block angiotensin-II type 1 receptors
Dosage Effects in Animal Models
Studies on Losartan have shown that it can attenuate steatohepatitis in obese diabetic- and insulin resistance-associated rat models
Metabolic Pathways
Losartan is known to be metabolized by cytochrome P450 enzymes into an active metabolite
Preparation Methods
The synthesis of N-Trityl Losartan-d4 involves several steps:
Synthesis of 2-butyl-4-chloro-1-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl-d4]-4-yl]methyl]-1H-imidazole-5-aldehyde: This is achieved by reacting N-(triphenylmethyl)-5-(4’-bromo methyl biphenyl-2-group)tetrazole with 2-butyl-5-chloro-1H-imidazole-4-formaldehyde.
Reduction: The intermediate is then reduced using sodium borohydride to obtain crude trityl Losartan.
Purification: The crude product is refined and dried to obtain high-purity this compound.
Industrial production methods focus on optimizing yield and purity while minimizing energy consumption and cost .
Chemical Reactions Analysis
N-Trityl Losartan-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Sodium borohydride is commonly used for the reduction of intermediates during synthesis.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Trityl Losartan-d4 is widely used in various scientific research applications:
Comparison with Similar Compounds
N-Trityl Losartan-d4 is unique due to its deuterated form, which provides enhanced stability and precision in analytical applications. Similar compounds include:
Losartan: The parent compound, used widely as an antihypertensive drug.
This compound Carboxaldehyde: Another derivative used for analytical purposes.
Losartan EP Impurities: Various impurities related to Losartan, used for quality control in pharmaceutical production.
This compound stands out due to its high purity, regulatory compliance, and suitability for a wide range of scientific and industrial applications .
Properties
IUPAC Name |
[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3/i24D,25D,26D,27D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGGBNMTNDKEY-ZTHNUDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H37ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-2-triphenylmethyltetrazole](/img/structure/B565316.png)
![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)

![[[(2R)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propyl carbonate](/img/structure/B565319.png)
